molecular formula C8H15N B3378035 3-Methyl-8-azabicyclo[3.2.1]octane CAS No. 1379149-40-2

3-Methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B3378035
CAS No.: 1379149-40-2
M. Wt: 125.21 g/mol
InChI Key: CPTOIRJUTARRLY-UHFFFAOYSA-N
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Description

3-Methyl-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which consists of a six-membered nitrogen-containing ring fused to a cyclopentane ring. The presence of the nitrogen atom in the bicyclic structure imparts significant biological activity to the compound, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-Methyl-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

While specific safety and hazard information for 3-Methyl-8-azabicyclo[3.2.1]octane was not found in the search results, general safety measures for handling similar compounds include ensuring good ventilation of the work station, avoiding dust formation, and wearing personal protective equipment .

Future Directions

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that future research may continue to focus on the synthesis of this compound and its potential biological activities.

Biochemical Analysis

Biochemical Properties

3-Methyl-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to the formation of various metabolites, which can have different biological activities. Additionally, this compound can bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting neurological functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression and metabolic changes within the cell. Furthermore, it can affect the function of ion channels, thereby influencing cellular excitability and communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biological activities, which can complicate the interpretation of experimental results. Long-term studies have also indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Beyond this threshold, the effects can become more pronounced and potentially harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can undergo further transformations, such as conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The metabolic pathways of this compound can influence its biological activity and toxicity, as different metabolites can have distinct effects on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as P-glycoprotein, which can influence its cellular uptake and distribution . Additionally, binding proteins can sequester this compound within specific cellular compartments, affecting its localization and accumulation . These factors can influence the overall bioavailability and biological activity of the compound .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can be localized to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and influence their activity . Additionally, its localization to the nucleus can enable it to interact with transcription factors and modulate gene expression . The subcellular localization of this compound is an important factor that determines its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-azabicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information. This method allows for the stereocontrolled formation of the bicyclic structure .

Another approach involves the direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. This can be achieved through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

3-Methyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-6)9-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTOIRJUTARRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379149-40-2
Record name 3-methyl-8-azabicyclo[3.2.1]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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